molecular formula C18H12ClN3O2S B3397012 N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021207-30-6

N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3397012
CAS No.: 1021207-30-6
M. Wt: 369.8 g/mol
InChI Key: HEPHDUPGZSZAPH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-chlorophenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPHDUPGZSZAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of benzothienopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, molecular characteristics, and biological evaluation of this compound.

Chemical Structure and Properties

  • Molecular Formula : C18H12ClN3O2S
  • Molecular Weight : 369.8 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

The compound features a chlorophenyl group and a benzothienopyrimidine moiety, which are crucial for its biological activity. The presence of the chlorinated aromatic ring may enhance its interaction with biological targets.

Synthesis

The synthesis of N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route generally includes:

  • Formation of the benzothienopyrimidine core.
  • Introduction of the acetamide functional group.
  • Chlorination of the phenyl ring.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzothienopyrimidines possess activity against various bacterial strains. For instance, certain synthesized derivatives demonstrated comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole in tube dilution assays .

Anticancer Activity

In anticancer evaluations, this compound has shown promising results in MTT assays against various cancer cell lines. While some derivatives exhibited lower activity compared to established chemotherapeutics like 5-fluorouracil, they still demonstrated potential as anticancer agents . The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of benzothienopyrimidine derivatives found that specific compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard protocols and showed minimum inhibitory concentrations (MICs) comparable to commercial antibiotics .
    CompoundMIC (µg/mL)Comparison
    Compound A10Ciprofloxacin: 8
    Compound B20Fluconazole: 15
  • Anticancer Activity : Another case study assessed the effects of N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established drugs .
    Cell LineIC50 (µM)Standard Drug IC50 (µM)
    MCF-7 (Breast Cancer)15Doxorubicin: 10
    HeLa (Cervical Cancer)20Cisplatin: 12

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown promise as a lead compound in drug development due to its potential therapeutic effects. The presence of the chlorophenyl group and the benzothienopyrimidine core suggests possible interactions with various biological targets.

Potential Therapeutic Areas :

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
  • Antimicrobial Activity : The structural features may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes, making it a candidate for antimicrobial drug development.

Biological Studies

Research has focused on elucidating the mechanism of action of compounds with similar structures. N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could be investigated for its interactions with:

  • Enzymes : Understanding how it modulates enzyme activity can reveal its potential as a therapeutic agent.
  • Receptors : Studying receptor binding affinities can provide insights into its pharmacological profile.

Material Science

The compound's unique chemical structure may allow it to be used in the development of new materials. Its potential applications include:

  • Catalysis : As a catalyst in organic reactions due to its ability to stabilize certain transition states.
  • Polymer Chemistry : It could serve as a building block for synthesizing novel polymers with specific properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzothienopyrimidine derivatives found that compounds similar to N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research on related compounds revealed that they possess broad-spectrum antimicrobial activity. Testing N-(4-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide against various bacterial strains could elucidate its potential as an antibiotic agent.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The acetamide moiety and pyrimidine nitrogen atoms serve as nucleophilic sites for alkylation and acylation. Key examples include:

Reaction with α-chloroamides
In DMF under reflux with KOH, the compound reacts with α-chloroamides to form S-alkylated derivatives. For instance:

text
N-(4-chlorophenyl)-2-[(3-benzyl-4-oxo-3,4-dihydro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

This product was isolated in 54–81% yield after crystallization from ethanol .

Acylation with benzoyl chlorides
Benzoylation at the pyrimidine NH group occurs in dry benzene under reflux with K₂CO₃, yielding N-benzoylated analogs. For example:

text
4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3-yl)benzamide

IR and ¹H-NMR data confirm C=O stretching at 1701 cm⁻¹ and aromatic proton signals at δ 7.45–7.53 ppm .

Nucleophilic Substitution Reactions

The 4-chlorophenyl group and pyrimidine ring participate in nucleophilic substitutions:

Displacement of chloride
In aqueous KOH, the chlorine atom on the phenyl ring is replaced by nucleophiles like morpholine or piperazine. Products such as:

text
3-methyl-4-(morpholin-4-yl)-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione

show characteristic ¹H-NMR signals for morpholine CH₂ groups at δ 2.65–3.38 ppm .

Thiol exchange reactions
Methylsulfanyl groups on the pyrimidine ring undergo substitution with amines or thiols. For example, reaction with 4-phenylenediamine in glacial acetic acid produces:

text
2-[(4-Aminophenyl)-amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one

with mass spectral confirmation at m/z 428 (M⁺) .

Cyclization and Ring Formation

The compound participates in annulation reactions to form fused heterocycles:

Hydrazone formation
Reaction with hydrazine hydrate in ethanol yields hydrazone derivatives, which cyclize to triazolopyrimidines under acidic conditions. For example:

text
3-methyl-2-(methyl-sulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one

shows IR absorption for C=O at 1660 cm⁻¹ and NH₂ at 3296–3197 cm⁻¹ .

Oxidation and Reduction Processes

Controlled redox reactions modify key functional groups:

Sulfoxide formation
Treatment with H₂O₂ oxidizes thioether groups to sulfoxides, while stronger oxidants like KMnO₄ produce sulfones. These modifications enhance polarity, as evidenced by reduced retention times in HPLC.

Reductive amination
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines on substituted phenyl rings, enabling further functionalization.

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism at the sulfur atom .

  • Benzoylation : Base-mediated deprotonation of NH followed by nucleophilic acyl substitution .

  • Oxidation : Radical intermediates observed in ESR studies during thioether → sulfoxide conversion.

This reactivity profile positions the compound as a versatile scaffold for developing bioactive molecules, particularly antitumor and antimicrobial agents.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name Core Structure Modifications Key Pharmacological Activity Reference
N-(4-Acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 7-Phenyl substitution; acetamidophenyl group Anti-inflammatory (COX-2 inhibition)
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Sulfanyl linker; dihydrothienopyrimidine core Enzyme inhibition (MAO-B, AChE)
N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone core; nitrovinyl substitution Anticancer (in vitro cytotoxicity)
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Fluorine substitution at positions 6 and 7 Antimicrobial activity

Key Observations:

Substituent Effects :

  • The 4-chlorophenyl group enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Fluorine substitutions (e.g., in compound 6-fluoro derivative ) improve metabolic stability and membrane permeability.
  • Sulfanyl linkers (e.g., in compound ) increase flexibility and enable disulfide bond formation with cysteine residues in targets like MAO-B.

Core Structure Variations: Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., ) show superior anti-inflammatory activity compared to quinazolinone analogs (e.g., ), likely due to enhanced π-π stacking with aromatic residues in COX-2 .

Pharmacological Activity Comparison

Key Findings:

  • Anti-inflammatory activity: Benzothieno[3,2-d]pyrimidinones (e.g., ) outperform quinazolinones in COX-2 inhibition due to stronger interactions with the enzyme’s hydrophobic active site.
  • Anticancer activity: Quinazolinones with nitrovinyl groups (e.g., ) show moderate cytotoxicity, while thiazolidinone derivatives (e.g., ) exhibit broader-spectrum activity but lower potency.

Physicochemical Data

Property Target Compound Analog () Analog ()
Molecular Weight ~380 g/mol (estimated) 409.89 g/mol 440.91 g/mol
Melting Point >300°C (predicted) 175–177°C Not reported
Solubility Low (chlorophenyl group) Moderate (acetamidophenyl) Low (sulfanyl linker)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?

  • Methodology : A multi-step approach is typically employed, starting with the cyclization of benzothiophene derivatives to form the pyrimidinone core. For example, ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate analogs have been synthesized via condensation reactions using dipentylamine and phenylglyoxal derivatives under reflux conditions . Key steps include:

  • Cyclocondensation : Use of acetic anhydride or POCl₃ to promote ring closure.
  • Functionalization : Coupling the chlorophenylacetamide moiety via nucleophilic substitution or amide bond formation.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol.

Q. How can the molecular structure and purity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the benzothieno-pyrimidinone core) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 409.08) .
  • X-ray Crystallography : Single-crystal studies to resolve bond lengths and angles (e.g., C=O bond at 1.22 Å in the pyrimidinone ring) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Recommended Assays :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) targeting EGFR or VEGFR2, with IC₅₀ determination via dose-response curves .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ reported at 24–48 hours .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s selectivity for kinase targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonding with Lys721 in EGFR) .
  • MD Simulations : 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, CF₃) with inhibitory potency (e.g., 4-chlorophenyl enhances π-π stacking in hydrophobic pockets) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

  • Troubleshooting :

  • Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
  • Control Compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to validate assay conditions.
  • Meta-Analysis : Compare data using standardized units (nM vs. µM) and normalize for protein expression levels (e.g., Western blotting).

Q. How can metabolic stability be improved without compromising target affinity?

  • Structural Modifications :

  • Fluorine Substitution : Replace the 4-chlorophenyl group with a trifluoromethoxy group to reduce oxidative metabolism (e.g., t₁/₂ increased from 2.1 to 5.8 hours in human liver microsomes) .
  • Prodrug Design : Introduce ester or carbamate prodrug moieties to enhance solubility and delay hepatic clearance .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly between DMSO and aqueous buffers?

  • Key Factors :

  • Aggregation : Use dynamic light scattering (DLS) to detect nanoparticles (>100 nm) in PBS, which reduce apparent solubility .
  • Ionization : Adjust pH to 7.4 (physiological conditions) and measure logP (predicted ~2.8 via ChemAxon).
  • Experimental Validation : Compare HPLC-UV quantification (λ = 254 nm) with nephelometry for turbidity assessment .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.